molecular formula C23H26N2O2 B2434528 (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone CAS No. 622349-40-0

(4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone

Cat. No.: B2434528
CAS No.: 622349-40-0
M. Wt: 362.473
InChI Key: VEBPWLUACARXNV-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution on the Piperazine Ring: The piperazine ring is substituted with a benzyl group through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the benzofuran moiety with the substituted piperazine under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and benzofuran moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a ligand for various receptors.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone: shares structural similarities with other benzofuran derivatives and piperazine compounds.

    Benzofuran Derivatives: Compounds like 2-methylbenzofuran and 5,6-dimethylbenzofuran.

    Piperazine Compounds: Compounds such as 1-benzylpiperazine and 1-(4-methoxyphenyl)piperazine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of both the benzofuran and piperazine moieties provides a unique scaffold for the development of new compounds with tailored properties.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-16-13-20-18(3)22(27-21(20)14-17(16)2)23(26)25-11-9-24(10-12-25)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBPWLUACARXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322066
Record name (4-benzylpiperazin-1-yl)-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

622349-40-0
Record name (4-benzylpiperazin-1-yl)-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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